molecular formula C18H20FN3O4 B133404 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 112811-57-1

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B133404
CAS No.: 112811-57-1
M. Wt: 361.4 g/mol
InChI Key: XJCSNIFKGXSDGN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Properties

  • Photochemistry in Aqueous Solutions: This compound, also known as ciprofloxacin, undergoes low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water. It shows increased photostability under acidic conditions, with the F-atom conserved and stepwise degradation of the piperazine group (Mella, Fasani, & Albini, 2001).

Synthesis and Antimicrobial Studies

  • Synthesis of Fluoroquinolone-based 4-Thiazolidinones: The compound has been used to synthesize 2-substituted phenyl-3-carboxamido-1,3-thiazolidin-4-ones with notable antibacterial and antifungal activities (Patel & Patel, 2010).
  • Novel Ciprofloxacin Derivatives Synthesis: Reaction with thiazole/benzothiazole diazonium chloride results in piperazine substituted ciprofloxacin derivatives, with potential implications in medicinal chemistry (Yadav & Joshi, 2008).

Chemotherapeutic Potential

  • Anti-Proliferative Effect on Cancer Cell Lines: Various analogues of this compound have shown inhibitory activity against different human cancer cell lines, suggesting potential chemotherapeutic applications (Suresh et al., 2013).
  • DNA Binding and Cytotoxicity Assessment: Aroylthiourea derivatives of this compound exhibit DNA binding capabilities and demonstrate anticancer potential, especially against Huh-7 cancer cell line (Farooqi et al., 2019).

Structural Studies

  • Methanol Hemisolvate of Ciprofloxacin: This compound's zwitterionic nature in the solid state and its interactions with methanol were explored, providing insights into its molecular structure (Li et al., 2006).
  • IR, FT-ICR-MS Studies: Infrared spectra and mass spectrometric techniques have been used to investigate its fragmentation pathways, aiding in the understanding of its molecular behavior (Lin, 2014).

Antimicrobial Efficacy

  • Antimycobacterial Activities: Novel fluoroquinolones derived from this compound show significant antimycobacterial activities against various strains, indicating their potential in treating mycobacterial infections (Senthilkumar et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It’s important to refer to the MSDS for complete safety information .

Mechanism of Action

Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of the fourth-generation fluoroquinolone antibiotic Gatifloxacin .

Target of Action

The primary targets of Desmethyl Gatifloxacin are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Desmethyl Gatifloxacin exerts its bactericidal action by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

It’s known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to bacterial cell death .

Pharmacokinetics

Desmethyl Gatifloxacin exhibits high oral bioavailability, making oral and intravenous formulations interchangeable . It has a large volume of distribution, low protein binding, and broad tissue distribution . The drug is primarily excreted unchanged in the urine . At doses of 200–800 mg, the pharmacokinetics of Gatifloxacin are linear, time-independent, and predictable, with low intersubject variability .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Desmethyl Gatifloxacin leads to the disruption of bacterial DNA replication, transcription, repair, and recombination . This results in the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Gatifloxacin. For instance, the photodegradation of Gatifloxacin in water has been studied, and it was found that the degradation follows pseudo-first-order kinetics . Moreover, the presence of the drug in environmental matrices has been reported , indicating that environmental factors such as light exposure and water conditions could potentially affect the stability and activity of the drug .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSNIFKGXSDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150187
Record name PD 135042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-57-1
Record name PD 135042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 135042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL GATIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.11 g (0.00032 mole) of 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid boron difluoride chelate (IV) (prepared as described in Preparation 7) was dissolved in 0.5 ml of dimethyl sulfoxide, and 0.11 g (0.0012 mole) of anhydrous piperazine was added to the resulting solution. The mixture was then allowed to stand at room temperature overnight, after which it was poured into 50 ml of diethyl ether. The yellow crystals which precipitated were collected by filtration and dissolved in 30 ml of 80% aqueous ethanol and 5 ml of triethylamine, and the resulting solution was heated under reflux for 4 hours. The reaction mixture was then filtered while hot to remove insoluble material, and the filtrate was concentrated by evaporation under reduced pressure to give a crystalline substance, which was washed with ethanol to afford 0.07 g of 1-cyclopropyl-6-fluoro-8-methoxy-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as colorless powdery crystals, melting at 177°-178° C.
Name
1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid boron difluoride
Quantity
0.11 g
Type
reactant
Reaction Step One
[Compound]
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( IV )
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0.5 mL
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0.11 g
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50 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the solution of sodium methoxide prepared from sodium (0.2 g) and absolute ethanol (9 ml) was added 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (0.5 g) and the mixture in sealed tube was heated for 72.5 hours at 140° to 150° C. After cooling, the reaction mixture was concentrated, water (4 ml) was added to the residue, and the solution was adjusted to pH 7 with acetic acid. The insoluble materials were filtered off and the filtrate was allowed to stand in a refrigeretor. The resulting precipitate was collected by filtration and recrystallized from dichloromethane-methanol (2:1; 6 ml) to give the title compound (0.12 g) as colorless prisms, mp 185°-187.5° C. (decompd.).
Name
sodium methoxide
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0 (± 1) mol
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0.2 g
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9 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (200 mg), anhydrous piperazine (180 mg) and anhydrous dimethyl sulfoxide (DMSO; 3 ml) was stirred for 2.5 hours at 70° to 80° C. on an oil bath. The reacting mixture was concentrated under reduced pressure and cold water was added to the residue. The precipitate was collected by filtration and recrystallized from a mixed solution of dichloromethane-methanol (1:1) to give the title compound (40 mg) as pale yellow prisms, mp 187° C. (decompd.).
Quantity
180 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

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